5alpha-Androstane-3,6,17-trione

Description

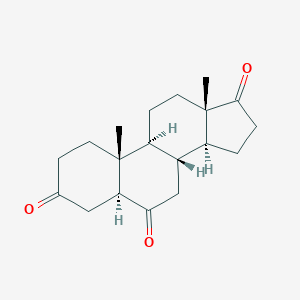

Structure

3D Structure

Properties

IUPAC Name |

(5S,8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,6,17-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h12-15H,3-10H2,1-2H3/t12-,13-,14-,15+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUDNDBPVZPSQA-JOFNPIDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1C(=O)CC3C2CCC4(C3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347729 | |

| Record name | 5alpha-Androstan-3,6,17-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-05-2 | |

| Record name | 5alpha-Androstan-3,6,17-trione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5alpha-Androstan-3,6,17-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5.ALPHA.-ANDROSTAN-3,6,17-TRIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28A2EBA62T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Biosynthetic Pathways and Metabolic Interconversions of Androstane Triones

Theoretical Frameworks for De Novo Synthesis of 5alpha-Androstane-3,6,17-trione

The de novo synthesis of steroids from cholesterol is a multi-step process that occurs in steroidogenic tissues like the adrenal glands and gonads. wikipedia.org The formation of this compound, a C19 steroid, would necessarily follow the initial steps of steroidogenesis, which involve the conversion of cholesterol to pregnenolone (B344588). nih.govscielo.br From pregnenolone, the synthesis of androgens proceeds through a series of enzymatic reactions. nih.gov

Given the structure of this compound, which features a saturated A-ring (5-alpha configuration) and ketone groups at positions 3, 6, and 17, its biosynthesis is theorized to be a multi-step process involving several key enzymatic actions:

Formation of the C19 Androstane (B1237026) Core: The fundamental C19 androstane skeleton is derived from C21 steroid precursors like pregnenolone or progesterone (B1679170) through the action of the enzyme CYP17A1 (17α-hydroxylase/17,20-lyase). oup.comnih.gov This enzyme first hydroxylates the steroid at the C17 position and then cleaves the C17-20 bond to yield C19 steroids such as dehydroepiandrosterone (B1670201) (DHEA) or androstenedione (B190577). nih.govoup.com

5α-Reduction: The presence of the 5-alpha configuration indicates the action of 5α-reductase enzymes (SRD5A). wikipedia.org These enzymes catalyze the irreversible conversion of Δ4-steroids (having a double bond between C4 and C5) to their 5α-reduced metabolites. wikipedia.org

Oxidation at C3, C6, and C17: The three ketone groups suggest the involvement of multiple oxidative enzymes. The 3-keto group is commonly formed through the action of 3β-hydroxysteroid dehydrogenase (3β-HSD). frontiersin.orgglowm.com The 17-keto group is a feature of androstenedione and its derivatives. The introduction of a ketone at the C6 position is a less common modification in human steroidogenesis and likely requires a specific hydroxylase followed by a dehydrogenase, or a dedicated ketonase.

The precise sequence of these events is not established, but it is plausible that a common androgen precursor undergoes a series of oxidative and reductive modifications to yield this compound.

Enzymatic Precursors and Intermediate Steroids in Androgen Biosynthesis Relevant to Androstane Triones

The biosynthesis of any androstane trione (B1666649) is intrinsically linked to the mainstream androgen production pathways. Several key precursors and intermediates of androgen synthesis could theoretically be diverted towards the formation of this compound.

The creation of the C19 steroid scaffold is a critical initial step. This is primarily accomplished by the enzyme CYP17A1 , which possesses both 17α-hydroxylase and 17,20-lyase activities. oup.comnih.gov This enzyme converts C21 precursors into C19 steroids. nih.gov The regulation of its lyase activity is crucial in determining the flux towards androgen synthesis. The presence of cytochrome b5 is known to enhance the 17,20-lyase activity of CYP17A1. nih.govnih.gov

Once the C19 core is formed, a variety of hydroxysteroid dehydrogenases (HSDs) are responsible for the interconversion of steroids with hydroxyl and keto groups at different positions. frontiersin.org For instance, 17β-hydroxysteroid dehydrogenases (17β-HSDs) catalyze the conversion between 17-keto and 17β-hydroxy steroids, such as the conversion of androstenedione to testosterone (B1683101). wikipedia.orgt3db.ca Conversely, the oxidation of a 17β-hydroxyl group to a ketone is also possible. uniprot.org The 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) is essential for converting Δ5-3β-hydroxy steroids (like DHEA) to the more active Δ4-3-keto configuration (like androstenedione). frontiersin.orgglowm.com

The introduction of an oxygen function at C6 is a key, yet less characterized, step in the formation of this compound. While not a major pathway in human adrenal or gonadal steroidogenesis, various cytochrome P450 enzymes are known to hydroxylate steroids at numerous positions. mdpi.com It is conceivable that a specific CYP enzyme could catalyze 6-hydroxylation of an androstane precursor.

Androstenedione, a central intermediate in androgen biosynthesis, is a strong candidate as a precursor to this compound. wikipedia.org It already possesses the keto groups at C3 and C17. The hypothetical pathway from androstenedione would involve two key enzymatic steps:

5α-Reduction: Androstenedione can be converted to 5α-androstane-3,17-dione (also known as androstanedione) by the enzyme 5α-reductase. wikipedia.orgwikipedia.org This reaction transforms the Δ4 double bond into a saturated 5α-configuration.

6-Oxidation: The resulting 5α-androstane-3,17-dione would then require oxidation at the C6 position. This could occur via a 6-hydroxylase (a cytochrome P450 enzyme) to form an intermediate, followed by oxidation of the 6-hydroxyl group to a ketone by a hydroxysteroid dehydrogenase.

Research on the biotransformation of androstenedione by certain fungi has demonstrated the formation of androst-4-ene-3,6,17-trione (B20797) and 5α-androstane-3,6,17-trione, lending support to the feasibility of such oxidative steps, at least in other organisms. researchgate.net

Another potential precursor is 5α-dihydrotestosterone (DHT), the most potent natural androgen. DHT is formed from testosterone by 5α-reductase. e-apem.org The conversion of DHT to this compound would require oxidation at the C3, and C17 positions, as well as the introduction of the C6 ketone.

Exploration of Alternative Steroidogenic Pathways and their Potential Relevance

In recent years, the understanding of steroidogenesis has expanded beyond the "classical" pathways to include "backdoor" and alternative routes for androgen synthesis. wikipedia.orge-apem.orgresearchgate.net These pathways are particularly active in certain physiological states, such as fetal development, and in pathological conditions like congenital adrenal hyperplasia. nih.govwikipedia.org

The backdoor pathway bypasses testosterone as an intermediate in the formation of DHT. wikipedia.orge-apem.org It involves the 5α-reduction of C21 steroids, such as progesterone and 17α-hydroxyprogesterone, prior to the cleavage of the C17 side chain. scielo.brwikipedia.org While the end product of this pathway is typically DHT, the existence of alternative routes highlights the metabolic plasticity of steroidogenesis. It is conceivable that intermediates within these alternative pathways could be shunted towards the synthesis of other oxidized androstanes.

Furthermore, the discovery and characterization of 11-oxygenated androgens have broadened the landscape of known adrenal steroids. scielo.broup.comnih.gov These androgens, such as 11-ketoandrostenedione and 11-ketotestosterone (B164220), are formed through the action of CYP11B1 in the adrenal gland. scielo.broup.com The existence of this pathway, which introduces a ketone group at a position other than C3 or C17, provides a precedent for the enzymatic machinery capable of oxidizing the steroid nucleus at less common sites. This lends credence to the hypothesis that a similar enzymatic system, perhaps involving a different CYP isozyme, could be responsible for the 6-oxidation required to form this compound.

Data Tables

Table 1: Key Enzymes and their Potential Roles in this compound Biosynthesis

| Enzyme Family | Specific Enzyme (Example) | Gene (Human) | Potential Role in Biosynthesis | Reference |

| Cytochrome P450 | CYP17A1 | CYP17A1 | Formation of C19 steroid scaffold from C21 precursors. | oup.comnih.gov |

| 5α-Reductase | SRD5A1/SRD5A2 | SRD5A1/SRD5A2 | Reduction of Δ4 double bond to form the 5α-androstane structure. | wikipedia.org |

| Hydroxysteroid Dehydrogenase | 3β-HSD | HSD3B1/HSD3B2 | Oxidation of 3β-hydroxyl group to 3-keto group. | frontiersin.org |

| Hydroxysteroid Dehydrogenase | 17β-HSD | HSD17B family | Interconversion of 17-keto and 17β-hydroxy steroids. | wikipedia.orgt3db.ca |

| Cytochrome P450 | CYP family (hypothetical) | - | 6-hydroxylation of the androstane ring. | mdpi.com |

| Hydroxysteroid Dehydrogenase | HSD family (hypothetical) | - | Oxidation of a 6-hydroxy intermediate to a 6-keto group. | frontiersin.org |

| Cytochrome P450 | CYP11B1 | CYP11B1 | Precedent for oxidation of the androstane nucleus (at C11). | scielo.broup.com |

Table 2: Potential Precursors for this compound

| Precursor Compound | Chemical Formula | Key Structural Features | Rationale for a Role in Biosynthesis | Reference |

| Androstenedione | C19H26O2 | C19 androstane, 3-keto, 17-keto, Δ4 double bond | Requires 5α-reduction and 6-oxidation. | wikipedia.orgwikipedia.org |

| 5α-Androstanedione | C19H28O2 | C19 androstane, 3-keto, 17-keto, 5α-saturated A-ring | Direct precursor requiring only 6-oxidation. | wikipedia.org |

| Dehydroepiandrosterone (DHEA) | C19H28O2 | C19 androstane, 3β-hydroxy, Δ5 double bond | Would require conversion to androstenedione first. | nih.govnih.gov |

| Testosterone | C19H28O2 | C19 androstane, 17β-hydroxy, 3-keto, Δ4 double bond | Requires oxidation at C17, 5α-reduction, and 6-oxidation. | t3db.ca |

| 5α-Dihydrotestosterone (DHT) | C19H30O2 | C19 androstane, 17β-hydroxy, 3-keto, 5α-saturated A-ring | Requires oxidation at C17 and C6. | e-apem.org |

Comprehensive Analysis of Metabolic Biotransformation and Metabolite Profiling

Characterization of In Vitro and In Vivo Biotransformation Pathways

The biotransformation of 5alpha-androstane-3,6,17-trione is expected to proceed through various reductive and oxidative reactions, primarily targeting its three ketone groups at positions C-3, C-6, and C-17.

Identification of Hydroxylated Metabolites and Stereoisomeric Products

While direct in vivo studies exhaustively detailing the metabolites of this compound are not extensively published, its metabolic profile can be inferred from related compounds. The metabolites 6alpha-hydroxyandrost-4-ene-3,17-dione, 3alpha-hydroxyandrost-4-ene-6,17-dione, and 3beta-hydroxyandrost-4-ene-6,17-dione have been identified as major biotransformation products of the related compound androst-4-ene-3,6,17-trione (B20797) (6-OXO) following in vitro incubation with horse liver microsomes. researchgate.net

For this compound, the primary metabolic reactions would involve the reduction of its three keto groups, leading to a variety of hydroxylated stereoisomers. Furthermore, hydroxylation of the steroid nucleus itself is a common metabolic pathway for androstanes, catalyzed by cytochrome P450 enzymes. nih.gov Studies on the related steroid 5alpha-androstane-3beta,17beta-diol have demonstrated that hydroxylation occurs at the 6-alpha, 7-alpha, and 7-beta positions, suggesting that this compound could undergo similar modifications. nih.govnih.gov

Assessment of Reductive and Oxidative Metabolic Transformations

The metabolism of this compound is dominated by reductive and oxidative transformations. nih.gov

Reductive Transformations: The principal reductive pathways involve the conversion of the ketone groups at C-3, C-6, and C-17 into hydroxyl groups. This process is catalyzed by various hydroxysteroid dehydrogenases (HSDs) and results in the formation of numerous di- and tri-hydroxy metabolites. The stereochemistry of the resulting alcohol (e.g., 3-alpha vs. 3-beta) is dependent on the specific HSD isozyme involved. nih.govresearchgate.net

Oxidative Transformations: The reverse reactions, involving the oxidation of newly formed hydroxyl groups back into ketones, are also possible. This metabolic equilibrium is regulated by the relative activities of oxidative and reductive HSD enzymes and the cellular availability of cofactors NADP+ and NADPH, respectively. researchgate.netsci-hub.se

The table below outlines the potential primary reductive metabolites of this compound.

| Precursor Compound | Potential Reductive Metabolite | Transformation |

| This compound | 3α-hydroxy-5alpha-androstane-6,17-dione | Reduction of C-3 ketone |

| This compound | 3β-hydroxy-5alpha-androstane-6,17-dione | Reduction of C-3 ketone |

| This compound | 6α-hydroxy-5alpha-androstane-3,17-dione | Reduction of C-6 ketone |

| This compound | 6β-hydroxy-5alpha-androstane-3,17-dione | Reduction of C-6 ketone |

| This compound | 17β-hydroxy-5alpha-androstane-3,6-dione | Reduction of C-17 ketone |

This table represents potential single reduction events. Further reductions at the remaining keto sites are also probable, leading to diol and triol metabolites.

Enzymatic Systems Governing this compound Metabolism

The metabolism of this trione (B1666649) is governed by two major classes of enzymes: hydroxysteroid dehydrogenases (HSDs) and cytochrome P450 (CYP) enzymes. nih.govmdpi.com

Role of Hydroxysteroid Dehydrogenases (HSDs) in Keto-Reduction

Hydroxysteroid dehydrogenases are critical in regulating the biological activity of steroids by interconverting potent and inactive forms. researchgate.netsci-hub.se In the case of this compound, HSDs are responsible for the reduction of the three ketone groups. nih.gov

3-HSDs : Isozymes such as 3alpha-HSD and 3beta-HSD catalyze the reduction of the C-3 ketone to either a 3-alpha or 3-beta hydroxyl group. The resulting metabolites are typically subject to glucuronidation for excretion. hmdb.ca

17β-HSDs : This family of enzymes catalyzes the interconversion of 17-ketosteroids and 17-beta-hydroxysteroids. researchgate.net 17beta-HSDs would reduce the C-17 ketone of this compound to a 17-beta-hydroxyl group, a key step in modulating androgenic activity. sci-hub.seuniprot.org

6-HSDs : While less characterized than 3- and 17-HSDs, enzymes with 6-hydroxysteroid dehydrogenase activity would be responsible for the reduction of the C-6 ketone.

Involvement of Cytochrome P450 Enzymes in Hydroxylation

Cytochrome P450 enzymes are a superfamily of monooxygenases that play a central role in the metabolism of steroids, often through hydroxylation reactions that increase water solubility and facilitate excretion. mdpi.comdiva-portal.org

For this compound, CYP enzymes are the likely catalysts for hydroxylation at various positions on the steroid's carbon skeleton. nih.gov Studies on structurally similar 5-alpha-androstanes have identified specific CYP enzymes responsible for these transformations. For instance, CYP7B1 has been shown to hydroxylate 5alpha-androstane-3alpha,17beta-diol (B1664111) and dehydroepiandrosterone (B1670201) at the C-6 and C-7 positions. nih.govdiva-portal.org Research on rat prostate microsomes has also characterized specific 6-alpha- and 7-alpha-hydroxylase activities for 5-alpha-androstane-3-beta,17-beta-diol, which are dependent on CYP enzymes. nih.govnih.gov

Specificity and Regioselectivity of Metabolic Enzymes

The metabolic fate of this compound is determined by the precise specificity and regioselectivity of the enzymes present in various tissues. researchgate.net

HSD Specificity : Different HSD isozymes exhibit distinct substrate affinities and stereospecificity. For example, the reduction of the C-3 keto group can result in either a 3-alpha or 3-beta hydroxyl metabolite depending on which HSD is active. nih.gov This specificity is crucial as the stereochemistry significantly impacts the biological activity of the steroid.

CYP Regioselectivity : CYP enzymes demonstrate high regioselectivity, meaning they hydroxylate specific carbon atoms on the steroid nucleus. For example, studies on 5-alpha-androstane-3-beta,17-beta-diol revealed that a single P450 enzyme in rat prostate microsomes was responsible for hydroxylation at the 6-alpha, 7-alpha, and 7-beta positions, with the ratio of metabolites being dependent on factors like pH. nih.gov This indicates that the position of hydroxylation is not random but is a tightly controlled enzymatic process.

The table below summarizes the key enzymes and their probable functions in the metabolism of this compound.

| Enzyme Family | Specific Enzyme (Example) | Probable Function on this compound |

| Hydroxysteroid Dehydrogenases (HSDs) | 3α-HSD, 3β-HSD | Reduction of the C-3 ketone to a 3α- or 3β-hydroxyl group. nih.gov |

| Hydroxysteroid Dehydrogenases (HSDs) | 17β-HSDs (e.g., HSD17B3) | Reduction of the C-17 ketone to a 17β-hydroxyl group. sci-hub.seuniprot.org |

| Cytochrome P450 (CYPs) | CYP7B1 | Potential hydroxylation at the C-6 or C-7 position. nih.govdiva-portal.org |

| Cytochrome P450 (CYPs) | Prostate CYP enzymes | Potential hydroxylation at the 6α and 7α positions. nih.govnih.gov |

Comparative Metabolic Studies with Structurally Related Androstane (B1237026) Derivatives

To understand the metabolism of this compound, it is instructive to compare it with the metabolic pathways of two structurally related compounds: 4-Androstene-3,6,17-trione and Androsta-1,4,6-triene-3,17-dione. These compounds share a similar three-ketone androstane core, with variations in the saturation and double bond placement within the A-ring.

4-Androstene-3,6,17-trione (6-oxo-androstenedione)

The metabolism of 4-androstene-3,6,17-trione has been investigated in humans. Following administration, the parent compound can be detected in urine, along with several metabolites. The primary metabolic transformations involve reductions of the ketone groups and the double bond.

Key metabolic reactions for 4-Androstene-3,6,17-trione include the reduction of the C17-ketone to a hydroxyl group, and the reduction of the C3-ketone. Hydroxylation at the C6 position is also a significant metabolic pathway. dshs-koeln.deresearchgate.net In some cases, the parent compound and its metabolites are excreted as conjugates. dshs-koeln.de

Androsta-1,4,6-triene-3,17-dione (ATD)

The metabolism of Androsta-1,4,6-triene-3,17-dione (ATD), an irreversible aromatase inhibitor, has also been studied. The major biotransformations observed involve the reduction of the double bonds and/or the ketone group at either the C3 or C17 position. nih.gov

Urinary excretion studies have shown that ATD is primarily excreted unchanged and as its 17β-hydroxy analogue. wikipedia.org Other identified metabolites include those resulting from the reduction of the A-ring double bonds, such as 17β-hydroxyandrosta-1,4-dien-3-one (boldenone) and its metabolites, as well as androsta-4,6-diene-3,17-dione. wikipedia.orgspringernature.com

The following table provides a comparative summary of the major metabolites identified for 4-Androstene-3,6,17-trione and Androsta-1,4,6-triene-3,17-dione.

| Parent Compound | Metabolite | Metabolic Reaction | Reference |

|---|---|---|---|

| 4-Androstene-3,6,17-trione | androst-4-ene-6alpha,17beta-diol-3-one | 17-keto reduction, 6-keto reduction | researchgate.net |

| androst-4-ene-6alpha-ol-3,17-dione | 6-keto reduction | researchgate.net | |

| 6α-OH-androstenedione | 6α-hydroxylation | dshs-koeln.de | |

| 6α-OH-testosterone | 6α-hydroxylation, 17-keto reduction | dshs-koeln.de | |

| Androsta-1,4,6-triene-3,17-dione | 17β-hydroxyandrosta-1,4,6-trien-3-one | 17-keto reduction | wikipedia.org |

| 17β-hydroxyandrosta-1,4-dien-3-one (Boldenone) | A-ring and 17-keto reduction | wikipedia.org | |

| 17β-hydroxy-5beta-androst-1-en-3-one | A-ring and 17-keto reduction | wikipedia.org | |

| androsta-4,6-diene-3,17-dione | A-ring reduction | wikipedia.org |

Excretion Patterns and Metabolite Identification in Biological Matrices for Research Contexts

Direct and comprehensive studies on the excretion and metabolite profile of this compound in human or animal models are limited in the available scientific literature. However, based on the known metabolism of structurally similar androstanes and general steroid biotransformation pathways, a probable metabolic fate can be inferred for research contexts.

This compound is an analog of 4-androstene-3,6,17-trione. nih.gov The key structural difference is the saturation of the A-ring in the 5-alpha configuration. This saturation means that it will not be a substrate for the aromatase enzyme, unlike its unsaturated counterparts.

The primary metabolic pathways for this compound are expected to involve the reduction of its three ketone groups at positions C3, C6, and C17. These reductions are typically carried out by various hydroxysteroid dehydrogenases (HSDs) present in the liver and other tissues.

Probable Metabolic Transformations:

Reduction of the C17-ketone: This would be a primary metabolic step, catalyzed by 17β-HSD, leading to the formation of 17β-hydroxy-5alpha-androstane-3,6-dione.

Reduction of the C3-ketone: The C3-ketone can be reduced to either a 3α-hydroxy or 3β-hydroxy group by 3α-HSD and 3β-HSD, respectively.

Reduction of the C6-ketone: The C6-ketone is also susceptible to reduction, likely forming a 6-hydroxy metabolite.

It is plausible that multiple reductions occur, leading to various diol and triol metabolites. For instance, the reduction of both the C3 and C17 ketones would result in a dihydroxy-5alpha-androstan-6-one derivative.

Excretion:

The resulting hydroxylated metabolites are typically more water-soluble than the parent compound. For excretion, these metabolites are often conjugated with glucuronic acid or sulfate (B86663) in the liver. These conjugated metabolites are then eliminated from the body primarily through the urine. Therefore, in a research setting, analysis of urine samples after administration of this compound would likely reveal a profile of its reduced and conjugated metabolites. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) would be the analytical techniques of choice for the identification and quantification of these metabolites in biological matrices like urine.

The following table outlines the probable metabolites of this compound based on known steroid metabolism.

| Parent Compound | Probable Metabolite | Metabolic Reaction |

|---|---|---|

| This compound | 17β-hydroxy-5alpha-androstane-3,6-dione | 17-keto reduction |

| 3α/β-hydroxy-5alpha-androstane-6,17-dione | 3-keto reduction | |

| 6-hydroxy-5alpha-androstane-3,17-dione | 6-keto reduction | |

| 5alpha-androstane-3,6,17-triol (various isomers) | 3, 6, and 17-keto reduction |

It is important to reiterate that these are postulated metabolic pathways based on established principles of steroid biochemistry. Definitive identification and characterization of the metabolites of this compound would require dedicated in vivo and in vitro metabolism studies.

Molecular Interactions and Enzymatic Inhibition Mechanisms

Investigation of Aromatase Inhibition by 5alpha-Androstane-3,6,17-trione Analogs

As an analog of the potent aromatase inhibitor 4-androstene-3,6,17-trione, this compound is of significant interest for its potential to modulate estrogen biosynthesis. The inhibition of aromatase, the enzyme responsible for converting androgens to estrogens, is a critical therapeutic strategy in estrogen-dependent diseases.

Structural Determinants for Aromatase Binding Affinity

The binding affinity of androstane (B1237026) derivatives to aromatase is highly dependent on their structural characteristics. Studies on analogs of this compound have elucidated several key features that govern their interaction with the enzyme's active site.

Substitutions on the A and B rings of the steroid nucleus significantly influence inhibitory potency. For instance, the introduction of a 2,2-dimethyl group or a 4-hydroxy group into the androst-4-ene-3,6,17-trione (B20797) structure leads to potent competitive inhibitors of human placental aromatase. nih.gov The spatial requirements for interaction with the aromatase active site are quite restrictive, allowing for only minor structural modifications on the A-ring and at the C-19 position to maintain or enhance binding. nih.gov

The planarity of the A and B rings and the structure of the D-ring are also critical for effective binding to the aromatase active site. nih.gov Molecular modeling and site-directed mutagenesis studies have identified key amino acid residues within the active site that interact with steroidal inhibitors. Residues such as F221, W224, and M374 are crucial for the binding of androgen substrates and steroidal inhibitors. nih.gov The interaction between the inhibitor and the heme group of the cytochrome P450 enzyme is another vital determinant of binding and inhibitory action. imrpress.com

| Compound/Feature | Modification | Effect on Aromatase Inhibition | Reference |

| Androst-4-ene-3,6,17-trione analog | 2,2-dimethyl substitution | Potent competitive inhibitor | nih.gov |

| Androst-4-ene-3,6,17-trione analog | 4-hydroxy substitution | Potent competitive inhibitor | nih.gov |

| Steroidal inhibitors | General | Restrictive spatial requirements on A-ring and C-19 | nih.gov |

| Steroidal inhibitors | General | Planarity of A/B rings and D-ring structure are critical | nih.gov |

Biochemical Characterization of Enzyme Inactivation Kinetics

The inhibition of aromatase by androstane trione (B1666649) analogs is not merely a matter of competitive binding; it often involves a time-dependent inactivation of the enzyme. This "suicide inhibition" is a hallmark of certain potent inhibitors.

Studies on 19-oxygenated derivatives of androst-4-ene-3,6,17-trione have provided valuable insights into the kinetics of this inactivation. For example, 19-hydroxyandrost-4-ene-3,6,17-trione (19-OHAT) and its 19-oxo derivative (19-oxo AT) demonstrate a time-dependent, pseudo-first-order rate of aromatase inactivation. nih.gov The inactivation constant (k_inact) for 19-OHAT has been measured at 0.222 min⁻¹, while for 19-oxo AT, it is 0.076 min⁻¹. nih.gov This inactivation process is dependent on the presence of NADPH and oxygen, which are necessary cofactors for the catalytic activity of aromatase. nih.gov

The natural substrate of aromatase, androstenedione (B190577), can protect the enzyme from this time-dependent inactivation, highlighting the competitive nature of the initial binding. nih.gov These findings suggest that the inhibitor is first recognized and bound by the enzyme's active site, after which a catalytic conversion leads to a reactive intermediate that permanently inactivates the enzyme.

Examination of Irreversible Binding to Aromatase Enzyme Active Sites

The concept of irreversible inhibition is central to the mechanism of action for many potent aromatase inhibitors, including analogs of this compound. This irreversible binding ensures a prolonged duration of action, as the enzyme is permanently disabled.

Research on 4-androstene-3,6,17-trione has shown that this compound and its 3β-reduced metabolite can be irreversibly bound to aromatase in a time-dependent manner. nih.gov This process is also contingent on the presence of NADPH. nih.gov The covalent bond is likely formed with a sulfur atom of a cysteine residue within the enzyme's active site. nih.gov This mechanism-based inactivation is a key feature of so-called "suicide substrates," where the enzyme's own catalytic machinery is harnessed to trigger its demise. endocrine.org

The irreversible nature of this binding means that the restoration of enzyme activity requires the synthesis of new enzyme molecules, a process that takes a considerable amount of time. This makes such inhibitors particularly effective for long-term suppression of estrogen production.

Modulation of Other Steroidogenic Enzyme Activities by Androstane Triones (e.g., 5-alpha reductase)

While the primary focus has been on aromatase, androstane triones have the potential to interact with other enzymes involved in steroid metabolism. One such enzyme of interest is 5-alpha reductase, which is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.gov

The metabolism of 4-androstene-3,6,17-trione in human placental microsomes has been shown to be influenced by a steroid 5-alpha reductase inhibitor, suggesting an interaction with this enzyme. nih.gov The rapid conversion of 4-androstene-3,6,17-trione to its 3β-reduced metabolite is catalyzed by an enzyme other than aromatase, and this conversion is efficiently blocked by a 5-alpha reductase inhibitor. nih.gov This indicates that androstane triones can serve as substrates for reductive enzymes in steroidogenic pathways.

Ligand-Enzyme Dynamics and Conformational Changes in Interaction

The binding of a ligand to an enzyme is a dynamic process that often induces conformational changes in both molecules. Molecular dynamics simulations have provided a window into these intricate interactions at an atomic level.

When a substrate like androstenedione binds to aromatase, it can cause structural alterations in the enzyme. nih.gov These simulations have shown that the binding of androstenedione leads to a more compact conformation of the aromatase enzyme. oup.com This ligand-induced conformational change is a common feature of enzyme-substrate interactions and is often essential for catalysis.

The binding of inhibitors also triggers conformational shifts. Molecular dynamics simulations of aromatase with various inhibitors have revealed significant structural rearrangements in the enzyme, particularly in the early phases of the simulation, before reaching equilibrium. mdpi.com These studies help to elucidate the binding modes of different inhibitors and can explain their varying potencies and mechanisms of action. The flexibility of the enzyme and the ability of the ligand to induce specific conformational states are critical for understanding the structure-activity relationships of aromatase inhibitors. nih.gov

| Ligand | Effect on Aromatase Conformation | Method of Observation | Reference |

| Androstenedione | Induces structural alteration | Molecular Dynamics Simulation | nih.gov |

| Androstenedione | Adopts a more compact conformation | Proteolytic Analysis | oup.com |

| Various Inhibitors | Induces significant structural rearrangements | Molecular Dynamics Simulation | mdpi.com |

Receptor Mediated Biological Activities and Intracellular Signaling Modulations in Research Models

Assessment of Androstane (B1237026) Trione (B1666649) Interactions with Steroid Hormone Receptors

The interaction of 5alpha-Androstane-3,6,17-trione and its derivatives with androgen and estrogen receptors is fundamental to their biological effects. These interactions are characterized by varying degrees of binding affinity and specificity, which dictate the subsequent physiological responses in target cells.

Direct experimental data on the binding affinity of this compound for androgen receptors (AR) is not extensively detailed in the available scientific literature. However, insights can be drawn from the study of its downstream metabolites. The key metabolites, 5alpha-androstane-3alpha,17beta-diol (B1664111) (3alpha-diol) and 5alpha-androstane-3beta,17beta-diol (3beta-Adiol), are generally recognized as having a low affinity for the androgen receptor. nih.govnih.gov This suggests that the androgenic effects of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) are not primarily mediated by these specific metabolites. nih.gov

In contrast, other related androgens, such as the 11-oxygenated steroids 11-ketotestosterone (B164220) and 11-ketodihydrotestosterone, have been shown to bind and activate the human androgen receptor, in some cases with potency similar to testosterone and DHT. researchgate.netresearchgate.net While not direct metabolites of this compound, their activity underscores the principle that modifications to the steroid scaffold significantly influence AR binding and activation. researchgate.netnih.gov

While the parent compound's direct interaction with estrogen receptors (ER) is not well-characterized, its metabolite 5alpha-androstane-3beta,17beta-diol (3beta-Adiol) is recognized as an estrogenic hormone. nih.gov Research has demonstrated that 3beta-Adiol binds to estrogen receptors, particularly the beta isoform (ERβ), for which it has a high affinity. nih.govnih.gov It does not, however, bind to the androgen receptor. nih.gov

Studies using testicular cytosol preparations from rats showed that 3beta-Adiol competitively inhibits the binding of radiolabeled estradiol (B170435) to the estrogen receptor. nih.gov This interaction is specific, requiring both the 3-beta and 17-beta hydroxyl groups on the steroid structure. nih.gov The ability of 3beta-Adiol to act as a physiological ligand for ERβ suggests that some biological effects of androgens like DHT could be mediated through an estrogenic pathway following metabolic conversion. nih.govdiva-portal.org

| Compound | Receptor Target | Interaction Type | Key Finding | Source |

|---|---|---|---|---|

| 5alpha-androstane-3beta,17beta-diol (3beta-Adiol) | Estrogen Receptor β (ERβ) | High-affinity binding | Identified as a physiological ligand for ERβ. | nih.gov |

| 5alpha-androstane-3beta,17beta-diol (3beta-Adiol) | Estrogen Receptor (general) | Competitive Inhibition | Competitively inhibits estradiol binding in rat testicular cytosol with a KI of approximately 12 nM. | nih.gov |

| 5alpha-androstane-3beta,17beta-diol (3beta-Adiol) | Androgen Receptor (AR) | No binding | Does not bind to the androgen receptor. | nih.govnih.gov |

| 5alpha-androstane-3alpha,17beta-diol (3alpha-diol) | Estrogen Receptor (ER) | High-affinity binding | Metabolite of DHT that binds to ERs, particularly ERβ. | nih.gov |

Exploration of Downstream Gene Expression and Protein Regulation in Cellular Models

The modulation of steroid hormone receptors by metabolites of this compound initiates changes in gene expression and protein synthesis. The metabolite 3beta-Adiol, acting through estrogen receptors, has been shown to reverse the pro-inflammatory gene expression induced by tumor necrosis factor-alpha (TNF-alpha) in human endothelial cells. nih.gov This includes the downregulation of adhesion molecules such as ICAM-1, VCAM-1, and ELAM-1, as well as the inflammatory cytokines MCP-1 and IL-6. nih.gov This effect was counteracted by an estrogen receptor antagonist, confirming the ER-dependent mechanism. nih.gov

Furthermore, in prostate cancer cell models, 3beta-Adiol induces the expression of E-cadherin, a protein known to suppress metastasis, through an ERβ-dependent pathway. nih.gov In neuroendocrine models, 3beta-Adiol was found to stimulate corticotropin-releasing hormone (CRH) promoter activity in vitro and increase CRH mRNA expression in the rat hypothalamus. nih.gov

Separately, studies comparing the effects of DHT and its metabolite 3alpha-diol in LNCaP prostate cancer cells revealed that each androgen regulated unique patterns of gene expression, indicating that 3alpha-diol can activate cellular cascades independently of the primary AR pathway activated by DHT. nih.gov

| Metabolite | Cellular Model | Effect | Regulated Genes/Proteins | Source |

|---|---|---|---|---|

| 5alpha-androstane-3beta,17beta-diol (3beta-Adiol) | Human Endothelial Cells (HUVECs) | Reverts pro-inflammatory gene expression | Downregulates ICAM-1, VCAM-1, ELAM-1, MCP-1, IL-6 | nih.gov |

| 5alpha-androstane-3beta,17beta-diol (3beta-Adiol) | Prostate Cancer Cells | Induces expression of metastasis suppressor | Upregulates E-cadherin | nih.gov |

| 5alpha-androstane-3beta,17beta-diol (3beta-Adiol) | CHO-K1 Cells / Rat Hypothalamus | Stimulates neuroendocrine hormone expression | Upregulates Corticotropin-Releasing Hormone (CRH) | nih.gov |

| 5alpha-androstane-3alpha,17beta-diol (3alpha-diol) | Prostate Cancer Cells (LNCaP) | Regulates unique gene patterns | Modulates β-catenin and Akt expression/phosphorylation | nih.gov |

Investigation of Cellular Proliferative Responses in Androgen- and Estrogen-Sensitive Cell Lines

The proliferative effects of this compound's metabolites have been investigated in hormone-sensitive cancer cell lines. In models of estrogen-dependent breast cancer (MCF-7, T47D, and BT-474 cells), androgens like testosterone and DHT were found to stimulate cell growth under estrogen-deprived conditions. nih.govnih.gov This proliferative effect is believed to be mediated through the estrogen receptor, suggesting that the breast cancer cells metabolize the androgens into estrogen-like compounds, such as 3beta-Adiol, which then activate ER-mediated growth signals. nih.govnih.gov

In the context of prostate cancer, the metabolite 3alpha-diol was shown to support the survival and proliferation of androgen receptor-negative PC-3 cells and LNCaP cells where the AR was silenced. nih.gov This indicates that metabolites of potent androgens can continue to drive cancer cell proliferation through pathways that are independent of the androgen receptor, a finding with implications for understanding therapy resistance. nih.gov

| Metabolite | Cell Line | Cancer Type | Receptor Status | Observed Effect | Source |

|---|---|---|---|---|---|

| Testosterone/DHT (precursors to estrogenic metabolites) | MCF-7, T47D, BT-474 | Breast | Estrogen Receptor-Positive (ER+) | Induces cell growth in estrogen-deprived conditions via ER. | nih.govnih.gov |

| 5alpha-androstane-3alpha,17beta-diol (3alpha-diol) | PC-3 | Prostate | Androgen Receptor-Negative (AR-) | Supports cell proliferation. | nih.gov |

| 5alpha-androstane-3alpha,17beta-diol (3alpha-diol) | LNCaP (AR-silenced) | Prostate | Androgen Receptor-Silenced | Supports cell proliferation. | nih.gov |

| Dihydrotestosterone (DHT) | DU145-pcDNA3 | Prostate | Androgen Receptor-Negative (AR-) | Inhibits cell migration. | unimi.it |

Elucidation of Neuroendocrine Modulatory Effects in Preclinical Animal Models

In preclinical animal models, metabolites of testosterone and DHT, such as 3alpha-diol and 3beta-Adiol, have demonstrated significant neuroendocrine modulatory effects. Studies in gonadectomized male rats and mice have shown that these metabolites can produce anxiolytic and cognitive-enhancing effects. nih.gov These behavioral outcomes were dependent on estrogen receptor beta (ERβ), as they were absent in ERβ knockout mice, indicating that the conversion of androgens to ERβ-active metabolites is crucial for these central nervous system effects. nih.gov

Furthermore, the metabolite 3beta-Adiol has been shown to directly influence the stress response axis. In rats, chronic administration of 3beta-Adiol decreased immobility time in a forced swim test, an indicator of an anti-depressant-like effect. nih.gov This behavioral change was associated with an enhancement of corticotropin-releasing hormone (CRH) mRNA expression in the hypothalamus, suggesting a direct modulatory role on the primary regulator of the neuroendocrine stress response. nih.gov The levels of these neuroactive steroid metabolites are also observed to be altered in various psychiatric and neurodegenerative conditions, further highlighting their importance in brain function. researchgate.net

Advanced Analytical Methodologies for Characterization and Quantification in Research Settings

Mass Spectrometry-Based Approaches for Precise Identification and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of steroids like 5alpha-Androstane-3,6,17-trione. The choice between gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) depends on the specific research question, the nature of the sample, and the required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling

GC-MS is a well-established and powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile steroids such as this compound, derivatization is a critical step to increase their volatility and improve chromatographic behavior. Trimethylsilyl (TMS) ether derivatives are commonly prepared for this purpose.

Table 1: GC-MS Characteristics of this compound TMS Derivative

| Property | Value |

| Chemical Formula | C25H42O3Si2 |

| Molecular Weight | 446.8 g/mol |

| Note | Data is for the di-TMS derivative, assuming derivatization of two hydroxyl groups formed after reduction of the ketone groups during sample preparation, a common practice in steroid analysis. The native trione (B1666649) would likely undergo reduction prior to or during derivatization for GC-MS analysis. |

This table is based on the data available from the NIST WebBook for a TMS derivative of this compound. The exact derivatization and resulting structure should be confirmed in experimental settings.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Intact Steroids and Conjugates

LC-MS/MS has emerged as the preferred method for the analysis of intact steroids and their conjugates in biological fluids due to its high sensitivity, specificity, and minimal sample preparation requirements compared to GC-MS. This technique allows for the direct analysis of underivatized steroids.

In a typical LC-MS/MS workflow, the parent or precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity for quantification. While specific precursor and product ion transitions for this compound are not widely published, they can be determined experimentally by infusing a standard of the compound into the mass spectrometer.

Table 2: Hypothetical LC-MS/MS Parameters for this compound Analysis

| Parameter | Description |

| Precursor Ion (Q1) | [M+H]+, [M+Na]+, or other adducts of the intact molecule (m/z 303.2 for [M+H]+). |

| Product Ions (Q3) | Characteristic fragment ions resulting from the collision-induced dissociation of the precursor ion. These would be specific to the steroid's structure. |

| Collision Energy | Optimized to produce the most abundant and specific product ions. |

| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in positive mode. |

This table presents a general framework for developing an LC-MS/MS method. The actual values would need to be determined empirically.

Chromatographic Separation Techniques for Complex Biological Matrices

The separation of this compound from its isomers and other endogenous steroids is a significant challenge in its analysis. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed for this purpose.

The choice of the chromatographic column and mobile phase is critical for achieving the desired separation. In HPLC, reversed-phase columns (e.g., C18, C8) are commonly used with mobile phases consisting of mixtures of water and organic solvents like acetonitrile (B52724) or methanol. For GC, capillary columns with various stationary phases (e.g., non-polar, mid-polar) are utilized to separate the derivatized steroids based on their volatility and interaction with the stationary phase. The complex nature of biological matrices such as plasma, urine, and tissue extracts necessitates efficient sample preparation techniques, including solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances prior to chromatographic analysis.

Development and Validation of High-Sensitivity and High-Specificity Detection Methods

The development of robust and reliable analytical methods for this compound is crucial for its accurate quantification in research settings. Method validation ensures that the analytical procedure is suitable for its intended purpose and provides reliable results.

Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

Accuracy and Precision: The closeness of the measured value to the true value and the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.

Matrix Effects: The influence of other components in the sample matrix on the ionization and detection of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage conditions.

Applications in Steroid Profiling and Biomarker Discovery in Experimental Models

While specific studies focusing on this compound as a biomarker are not extensively documented, the analytical methodologies described above are fundamental to steroid profiling and biomarker discovery in various experimental models. Steroid profiling, or steroidomics, involves the comprehensive analysis of all steroids in a biological sample to understand physiological and pathological processes.

In research models, the quantification of this compound, alongside other androgens and their metabolites, could provide insights into steroidogenic pathways and their dysregulation in various conditions. For instance, alterations in the levels of this compound could be investigated in models of endocrine disorders, metabolic diseases, and certain types of cancer. The high-throughput and sensitive nature of LC-MS/MS makes it particularly suitable for large-scale steroid profiling studies aimed at identifying novel biomarkers.

Table 3: Potential Research Applications of this compound Analysis

| Research Area | Potential Application |

| Endocrinology | Investigating androgen metabolism and its role in physiological and pathological states. |

| Oncology | Exploring its potential as a biomarker in hormone-dependent cancers. |

| Metabolic Research | Studying its involvement in metabolic pathways and disorders. |

| Pharmacology | Assessing the impact of drugs on steroidogenesis and androgen metabolism. |

Future Research Directions and Unanswered Questions Regarding 5alpha Androstane 3,6,17 Trione

Deeper Exploration of Endogenous Presence and Physiological Relevance

A fundamental question that remains to be answered is whether 5alpha-Androstane-3,6,17-trione is an endogenously produced molecule in humans or merely a metabolite of other administered compounds. While it is recognized as a designer drug, its potential natural presence in tissues has not been thoroughly investigated. caymanchem.com Future research must prioritize the development and application of highly sensitive analytical techniques, such as advanced mass spectrometry, to screen a wide array of biological tissues and fluids for its presence. nih.gov Establishing its endogenous existence would be the first step toward understanding its physiological relevance. Subsequent studies would then need to explore its potential roles in cellular processes, which are currently uncharacterized.

Comprehensive Mapping of Complete Metabolic Fates and Conjugation Pathways

The metabolic journey of this compound is another critical area requiring in-depth exploration. While the metabolism of related androgens and their excretion are well-documented, the specific pathways involving this trione (B1666649) are not. nih.govnih.gov Research should focus on identifying the enzymes responsible for its biotransformation. A comprehensive review of steroid metabolism highlights the importance of understanding conjugation pathways, such as glucuronidation and sulfation, which are crucial for steroid excretion. nih.gov Identifying the specific UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) that act on this compound will be essential to fully map its metabolic clearance. sun.ac.za This knowledge is vital for understanding its bioavailability and potential interactions within the complex network of steroid metabolism.

Advanced Structural Biology Studies of Enzyme-Inhibitor and Receptor-Ligand Complexes

The inhibitory potential of this compound, particularly in relation to enzymes like aromatase, warrants detailed structural investigation. caymanchem.com High-resolution X-ray crystallography or cryo-electron microscopy studies could reveal the precise binding mode of this compound within the active sites of target enzymes. Such structural insights would provide a molecular blueprint for its inhibitory mechanism, which is currently inferred from its analogue, 4-androstene-3,6,17-trione. caymanchem.com Furthermore, its interaction with various nuclear receptors, including the androgen and estrogen receptors, should be explored. Determining whether it acts as an agonist or antagonist at these receptors is crucial for predicting its biological effects.

Development of Novel Research Tools and Probes Based on the Androstane (B1237026) Trione Scaffold

The unique androstane scaffold of this compound offers a valuable starting point for the design of novel chemical probes and research tools. scispace.comresearchgate.net The synthesis of derivatives, for instance by incorporating fluorescent tags or photo-activatable groups, could enable researchers to track the molecule's localization within cells and identify its binding partners. The development of fluorinated steroid derivatives has already been explored as a tool for NMR spectroscopy, suggesting a promising avenue for creating new analytical reagents. Such tools would be invaluable for functional studies aimed at dissecting the specific cellular pathways modulated by this compound.

Integration of Omics Technologies for Systems-Level Understanding of Biological Impact

To achieve a holistic understanding of the biological impact of this compound, a systems-level approach integrating various "omics" technologies is imperative. Methodologies for identifying metabolites associated with disease by comparing gene expression data from diseased and control cells can be adapted to study the effects of this compound. google.com Transcriptomics can map the changes in gene expression, proteomics can identify alterations in protein levels and post-translational modifications, and metabolomics can provide a snapshot of the metabolic perturbations following exposure to the compound. bham.ac.uk By integrating these large-scale datasets, researchers can construct comprehensive models of the cellular networks affected by this compound, moving beyond a single-target focus to a more complete picture of its biological role.

Q & A

Q. What are the established synthetic pathways for 5α-Androstane-3,6,17-trione, and what are the critical purity control steps?

The compound is synthesized via steroid hormone precursor modification. A common method involves oxidation and ketonization of m-carborane derivatives, followed by chromatographic purification (e.g., HPLC) to achieve ≥98% purity. Critical steps include ketone group stabilization and elimination of byproducts via recrystallization .

Q. Which analytical techniques are most reliable for characterizing 5α-Androstane-3,6,17-trione in research settings?

High-performance liquid chromatography (HPLC) is the gold standard for purity assessment (>98% validated in reference materials) . Structural confirmation requires nuclear magnetic resonance (NMR) for stereochemical analysis and mass spectrometry (MS) for molecular weight verification. Crystallinity can be assessed via X-ray diffraction .

Q. What standardized assays are used to evaluate its aromatase inhibition activity?

In vitro assays with human placental microsomes are recommended. Key parameters include measuring time-dependent irreversible binding to aromatase and quantifying 3β-reduction activity, as demonstrated in studies using 4-androstene-3,6,17-trione analogs .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro aromatase inhibition data and in vivo androgen elevation studies?

Discrepancies may arise from metabolic stability differences (e.g., hepatic reduction of 3-keto groups) or species-specific enzyme interactions. A combined approach using LC-MS metabolite profiling in animal models and human cell lines is advised to identify active intermediates .

Q. What experimental designs are optimal for mapping the microbial biotransformation pathways of 5α-Androstane-3,6,17-trione?

Co-culture studies with filamentous fungi (e.g., Sordariomycetes) can elucidate metabolic networks. Use isotopic labeling (e.g., ¹⁴C) to track intermediates like 11α-OH-testolactone and 5β-H-androstan-3,6,17-trione. Pair with enzyme inhibition assays to identify rate-limiting steps .

Q. How should researchers navigate regulatory constraints when studying 5α-Androstane-3,6,17-trione in controlled substance frameworks?

The compound is classified as a designer steroid under the Designer Anabolic Steroid Control Act (DASCA) in the U.S. Researchers must obtain DEA licensure, maintain chain-of-custody documentation, and restrict use to forensic or approved biomedical studies. Compliance with state-level regulations (e.g., South Dakota Board of Pharmacy) is critical .

Methodological Considerations Table

Critical Research Gaps

- Toxicological Profiles : Limited data exist on long-term endocrine disruption. Chronic exposure studies in rodent models with hormone panel tracking are needed .

- Enzyme Specificity : Its interaction with non-aromatase enzymes (e.g., 5α-reductase) remains uncharacterized. Competitive inhibition assays using isotopically labeled substrates are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.